molecular formula C18H23N3O4 B2716742 3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide CAS No. 2094878-41-6

3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B2716742
CAS No.: 2094878-41-6
M. Wt: 345.399
InChI Key: SGVZFVKMXBGIPF-UHFFFAOYSA-N
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Description

3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a formyl group, a methoxyphenoxy moiety, and a pyrazolyl-propyl chain, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Introduction of the Pyrazolyl-Propyl Chain: The intermediate is then reacted with 2-methyl-2-(1H-pyrazol-1-yl)propylamine under suitable conditions to introduce the pyrazolyl-propyl chain.

    Final Coupling Reaction: The final step involves coupling the intermediate with a propanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted phenoxy derivatives

Scientific Research Applications

3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The formyl group and pyrazolyl moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
  • Phenol, 2-methoxy-3-(2-propenyl)

Uniqueness

3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

3-(4-formyl-2-methoxyphenoxy)-N-(2-methyl-2-pyrazol-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,21-9-4-8-20-21)13-19-17(23)7-10-25-15-6-5-14(12-22)11-16(15)24-3/h4-6,8-9,11-12H,7,10,13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVZFVKMXBGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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